6-(Benzyloxy)nicotinaldehyde
Overview
Description
6-(Benzyloxy)nicotinaldehyde (BNL) is a compound of the aldehyde class of organic compounds. It is a derivative of nicotinic acid, and has a molecular weight of 196.21 g/mol. BNL is an important organic compound due to its diverse range of applications in scientific research and its potential for use in drug development.
Scientific Research Applications
Synthesis and Chemical Reactions
- Heterocyclic Compound Synthesis: Nicotinaldehyde serves as a precursor in the synthesis of heterocyclic compounds, demonstrating synthetic potentiality through reactions with active halogen-containing reagents to afford thieno[2,3-b]pyridine derivatives with evaluated antiviral activities (Attaby et al., 2007).
- Crystal Structure Analysis: The reaction of benzohydrazide and nicotinaldehyde was explored to prepare compounds for crystal structure analysis, emphasizing the significance of intermolecular hydrogen bonding in stabilizing crystal structures (Wen et al., 2009).
- Antitubercular Scaffold Development: Research into novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide has shown promise in the development of anti-tubercular agents, highlighting the role of nicotinaldehyde derivatives in medicinal chemistry (Nimbalkar et al., 2018).
Materials Science and Coordination Chemistry
- Porous Frameworks Synthesis: Nicotinaldehyde derivatives have been utilized in the synthesis and stabilization of porous coordination frameworks, which are of interest for gas storage and separation applications (Wei et al., 2016).
- O-Benzylating Reagents: The development of O-benzylating reagents, such as TriBOT, derived from benzyl imidate structures, showcases the role of nicotinaldehyde derivatives in facilitating organic synthesis processes (Yamada et al., 2012).
Antimicrobial and Biological Activity
- Antimicrobial Compound Synthesis: Derivatives of nicotinaldehyde have been synthesized and evaluated for antimicrobial activities, contributing to the search for new antimicrobial agents (Patel & Shaikh, 2010).
Nonlinear Optical Materials
- Optical Material Design: The use of nicotinate and similar pyridine-based ligands in the synthesis of coordination networks has been explored for the rational design of nonlinear optical materials, highlighting the versatility of nicotinaldehyde derivatives in materials science (Evans & Lin, 2001).
Mechanism of Action
Safety and Hazards
The safety data sheet for “6-(Benzyloxy)nicotinaldehyde” indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with appropriate personal protective equipment, and any accidental release measures should avoid dust formation and inhalation of mist, gas, or vapors .
Properties
IUPAC Name |
6-phenylmethoxypyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-6-7-13(14-8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTGUOBUBJNAGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610775 | |
Record name | 6-(Benzyloxy)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635712-99-1 | |
Record name | 6-(Benzyloxy)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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